3-Bromo-5-fluoro-2-methylpyridine

描述

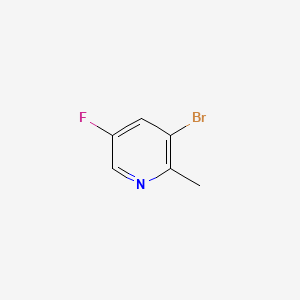

3-Bromo-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Fluorination of Pyridine: One method involves the fluorination of pyridine derivatives.

Suzuki Cross-Coupling Reaction: Another method involves the Suzuki cross-coupling reaction.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce this compound efficiently.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups like bromine and fluorine.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Tetra-n-butylammonium Fluoride: Used in nucleophilic substitution reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Fluorinated Pyridines: Formed through nucleophilic substitution.

科学研究应用

Pharmaceuticals

3-Bromo-5-fluoro-2-methylpyridine is primarily used as an intermediate in the synthesis of various pharmaceuticals, including:

- Kinase Inhibitors : These compounds are crucial in cancer treatment as they inhibit specific enzymes involved in cell signaling pathways.

- Anti-inflammatory Agents : The compound’s structure allows it to interact with biological targets effectively.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as a lead compound for drug development.

Agrochemicals

The compound plays a significant role in developing pesticides and herbicides. Its halogenated structure enhances its efficacy against pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide Development | High against broadleaf weeds |

| This compound | Insecticide Formulation | Effective against aphids |

Material Science

In material science, this compound is utilized in synthesizing advanced materials such as:

- Liquid Crystals : Used in displays and optical devices due to their unique properties.

- Organic Semiconductors : Important for developing electronic devices like OLEDs (Organic Light Emitting Diodes).

作用机制

The mechanism of action of 3-Bromo-5-fluoro-2-methylpyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of bromine and fluorine. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

相似化合物的比较

5-Bromo-2-fluoro-3-methylpyridine: Similar structure but with different substitution positions.

2-Bromo-5-fluoropyridine: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness: 3-Bromo-5-fluoro-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds.

生物活性

3-Bromo-5-fluoro-2-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications, supported by relevant research findings and case studies.

Molecular Formula : C6H5BrFN

Molecular Weight : 190.01 g/mol

CAS Number : 1211542-29-8

Structure : The compound features a pyridine ring with bromine and fluorine substituents, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. Common methods include:

- Halogenation : Introduction of bromine and fluorine into the pyridine ring.

- Nucleophilic Substitution : Replacing a leaving group with a nucleophile, which can enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its unique substitution pattern may enhance binding affinity and selectivity towards specific molecular targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by disrupting cellular processes. The presence of bromine and fluorine atoms may enhance these effects through increased lipophilicity or by acting as electron-withdrawing groups that stabilize reactive intermediates.

Case Studies

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Potential | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Under investigation | Potential based on analogs | Needs further research |

| 3-Bromo-4-fluoropyridine | Moderate | Significant | Modulates serotonin receptors |

| 4-Fluoropyridine | High | Moderate | Affects dopamine pathways |

Safety and Toxicology

Safety data indicates that this compound can cause skin and eye irritation (H315, H319). Proper handling protocols should be followed to mitigate exposure risks.

属性

IUPAC Name |

3-bromo-5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUMMEFEKHPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。